

An In-depth Technical Guide to the Chemical Properties of 2-Biphenyl Isothiocyanate

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Compound of Interest

Compound Name: *2-Biphenyl isothiocyanate*

Cat. No.: B091536

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **2-Biphenyl isothiocyanate** (CAS No. 19394-61-7). The document details its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Additionally, it explores its potential applications in drug development, particularly focusing on the modulation of key signaling pathways implicated in cancer.

Core Chemical Properties

2-Biphenyl isothiocyanate is an aromatic isothiocyanate featuring a biphenyl scaffold. This structural motif imparts specific chemical and physical properties that are of interest in various research and development applications, particularly in medicinal chemistry.

Physicochemical Data

A summary of the key physicochemical properties of **2-Biphenyl isothiocyanate** is presented in Table 1. The data is a compilation from various sources and includes both experimental and calculated values.

Property	Value	Source
Molecular Formula	C ₁₃ H ₉ NS	[1]
Molecular Weight	211.28 g/mol	[1] [2]
Physical State	Liquid	[2]
Relative Density	1.17	[2]
logPoct/wat (Octanol/Water Partition Coefficient)	4.088 (Calculated)	[3]
Water Solubility (log10WS in mol/l)	-4.99 (Calculated)	[3]
Normal Boiling Point (Tboil)	701.13 K (427.98 °C) (Calculated)	[3]
Purity	≥98.0%	[2]

Synthesis and Reactivity

The isothiocyanate functional group is a versatile handle in organic synthesis, and its introduction onto a biphenyl structure opens up possibilities for creating complex molecules with potential biological activity.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Biphenyl isothiocyanate** is not readily available in the reviewed literature, the most common and logical synthetic route would involve the reaction of 2-aminobiphenyl with a thiocarbonylating agent. The thiophosgene method is a classic approach for this transformation.[\[4\]](#)

Experimental Protocol: General Synthesis of Aryl Isothiocyanates using Thiophosgene

This protocol is a generalized procedure and would require optimization for the specific synthesis of **2-Biphenyl isothiocyanate**.

Materials:

- 2-Aminobiphenyl
- Thiophosgene (CSCl₂)
- Dichloromethane (CH₂Cl₂) (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel

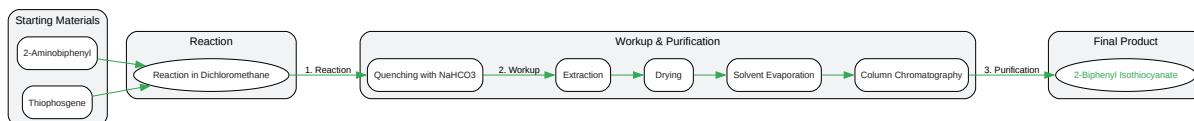
Procedure:

- In a well-ventilated fume hood, dissolve 2-aminobiphenyl (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of thiophosgene (1.2 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
- Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (3 x volume).
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

- Remove the solvent under reduced pressure to yield the crude **2-Biphenyl isothiocyanate**.
- The crude product may be purified by column chromatography on silica gel.[5]

Safety Note: Thiophosgene is highly toxic and corrosive. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

The following diagram illustrates the general workflow for the synthesis of an aryl isothiocyanate from a primary amine.



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Synthesis Workflow for **2-Biphenyl Isothiocyanate**.

Reactivity

The isothiocyanate group (-N=C=S) is an electrophilic moiety that readily reacts with nucleophiles. The reactivity is centered on the carbon atom of the isothiocyanate group.[6]

Reaction with Amines: Aryl isothiocyanates react with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is fundamental in the synthesis of various biologically active molecules. The reaction is typically carried out in an organic solvent, and in some cases, heating or the addition of a base may be required to facilitate the reaction with less nucleophilic amines.[7][8]

Experimental Protocol: General Reaction of an Aryl Isothiocyanate with an Amine

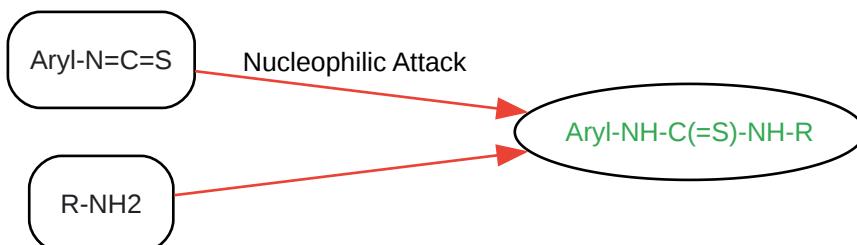
Materials:

- **2-Biphenyl isothiocyanate**
- Primary or secondary amine
- Solvent (e.g., dichloromethane, chloroform, or acetonitrile)
- Stirring apparatus
- Reaction vessel

Procedure:

- Dissolve **2-Biphenyl isothiocyanate** (1.0 equivalent) in the chosen solvent in a reaction vessel.
- Add the amine (1.0-1.2 equivalents) to the solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- If the reaction is sluggish, gentle heating or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary.^[7]
- Upon completion, the solvent can be removed under reduced pressure.
- The resulting thiourea derivative can be purified by recrystallization or column chromatography.

The following diagram illustrates the reaction of an aryl isothiocyanate with a primary amine.



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Reaction of an Aryl Isothiocyanate with a Primary Amine.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of **2-Biphenyl isothiocyanate**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Biphenyl isothiocyanate** is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). This peak typically appears in the region of 2000-2200 cm^{-1} .^[9] Additional bands corresponding to the aromatic C-H and C=C stretching vibrations of the biphenyl rings are also expected. The NIST WebBook provides a reference IR spectrum for this compound.

Functional Group	Characteristic Absorption (cm^{-1})
-N=C=S (asymmetric stretch)	~2000-2200 (strong, sharp)
Aromatic C-H stretch	~3000-3100
Aromatic C=C stretch	~1400-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR data for **2-Biphenyl isothiocyanate** were not found in the reviewed literature. However, predicted spectra are available from some chemical databases. [1] The ^1H NMR spectrum would be expected to show complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the nine protons of the biphenyl rings. The ^{13}C NMR spectrum would show signals for the 13 carbon atoms. The isothiocyanate carbon typically gives a broad signal in the 130 ± 40 ppm region.^[10]

Applications in Drug Development

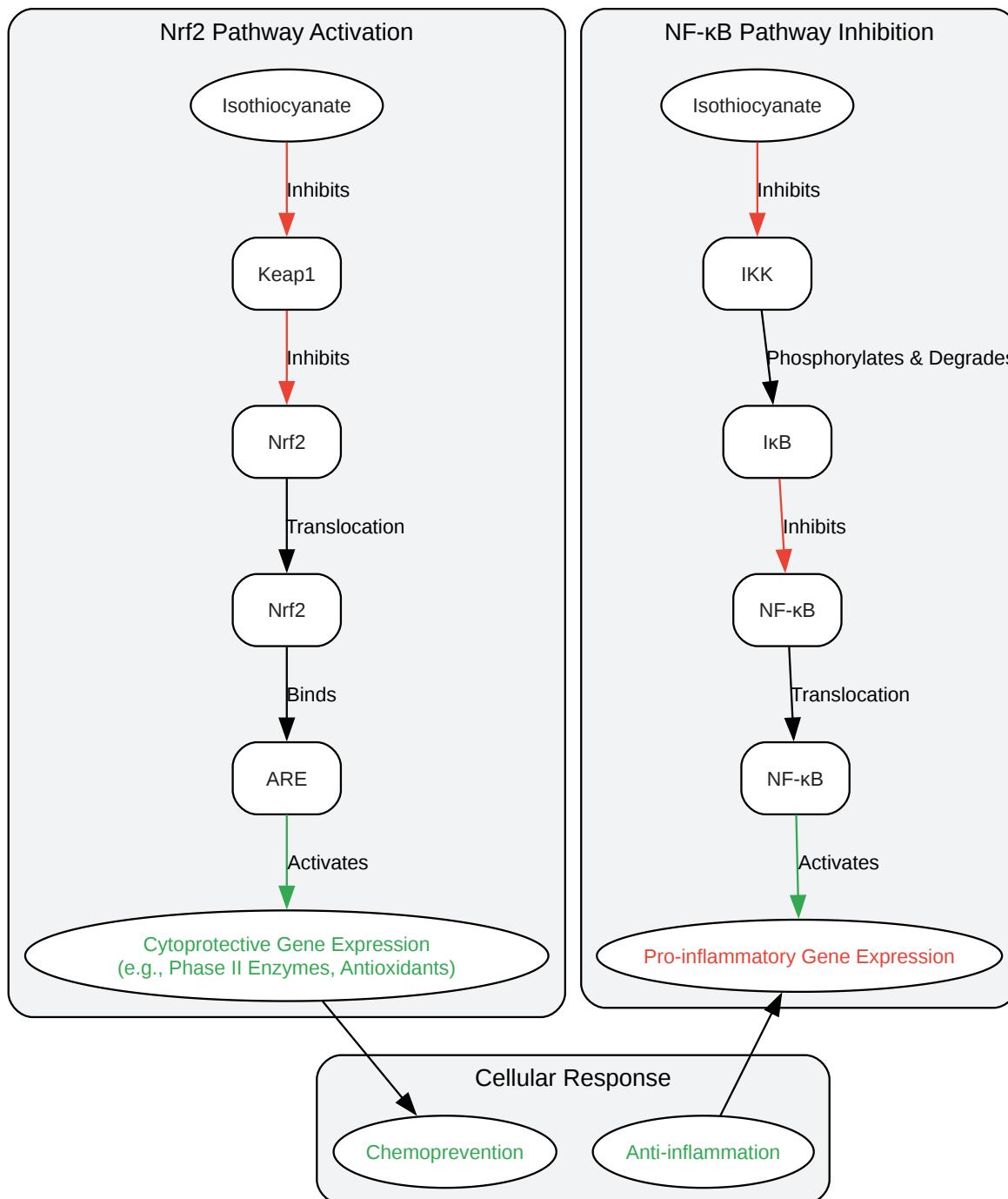
Isothiocyanates derived from natural sources, such as cruciferous vegetables, have garnered significant attention for their potential anticancer properties.^[11] While specific studies on **2-Biphenyl isothiocyanate** are limited, the broader class of isothiocyanates is known to modulate key signaling pathways involved in cancer development and progression.

Modulation of Nrf2 and NF-κB Signaling Pathways

Many isothiocyanates exert their chemopreventive effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and inhibiting the Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Nrf2 Activation:** Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and promotes the transcription of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.[\[15\]](#)[\[16\]](#) This enhances the cell's ability to neutralize carcinogens and reactive oxygen species (ROS).
- **NF-κB Inhibition:** The NF-κB pathway is a key regulator of inflammation, which is closely linked to cancer. Many isothiocyanates have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other molecules that promote cancer cell survival and proliferation.[\[13\]](#)[\[14\]](#)[\[17\]](#)

The following diagram illustrates the potential mechanism of action of an isothiocyanate in modulating the Nrf2 and NF-κB pathways.

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Potential Mechanism of Isothiocyanates in Cancer Chemoprevention.

Conclusion

2-Biphenyl isothiocyanate is a readily accessible aromatic isothiocyanate with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and drug development. While specific biological data for this compound is currently limited, the well-documented anticancer activities of other isothiocyanates, particularly their ability to modulate the Nrf2 and NF-κB signaling pathways, provide a strong rationale for its evaluation as a potential therapeutic agent. The synthetic and reactive handles of the isothiocyanate group offer broad opportunities for the creation of novel derivatives with enhanced potency and selectivity. Further research is warranted to fully elucidate the biological activity and therapeutic potential of **2-Biphenyl isothiocyanate**.

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